molecular formula C31H56O4 B14234566 [3,4,5-Tris(octyloxy)phenyl]methanol CAS No. 342886-38-8

[3,4,5-Tris(octyloxy)phenyl]methanol

Cat. No.: B14234566
CAS No.: 342886-38-8
M. Wt: 492.8 g/mol
InChI Key: ZNMHEMHMVCITJX-UHFFFAOYSA-N
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Description

[3,4,5-Tris(octyloxy)phenyl]methanol: is an organic compound characterized by the presence of three octyloxy groups attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its unique structural properties, making it a subject of interest in various scientific fields, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-Tris(octyloxy)phenyl]methanol typically involves the reduction of methyl 3,4,5-tris(octyloxy)benzoate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C. The reaction mixture is then brought to room temperature and stirred for an additional hour .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques, ensuring high yield and purity through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,4,5-Tris(octyloxy)phenyl]methanol can undergo oxidation reactions, typically forming corresponding aldehydes or ketones.

    Reduction: The compound itself is a product of reduction reactions.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of the alcohol from esters.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Potential applications in drug delivery systems due to its unique structural properties.

Industry:

Mechanism of Action

The mechanism by which [3,4,5-Tris(octyloxy)phenyl]methanol exerts its effects is largely dependent on its structural properties. The presence of octyloxy groups enhances its solubility and interaction with various molecular targets. In photophysical applications, the compound exhibits AIE properties due to restricted intramolecular torsion, leading to enhanced fluorescence in the aggregated state .

Comparison with Similar Compounds

Properties

IUPAC Name

(3,4,5-trioctoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O4/c1-4-7-10-13-16-19-22-33-29-25-28(27-32)26-30(34-23-20-17-14-11-8-5-2)31(29)35-24-21-18-15-12-9-6-3/h25-26,32H,4-24,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMHEMHMVCITJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736086
Record name [3,4,5-Tris(octyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342886-38-8
Record name [3,4,5-Tris(octyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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